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1-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide

Histamine H3 receptor linker SAR imidazole sulfonamide

1-(2-Chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide (CAS 1421512-38-0) is a synthetic small molecule belonging to the imidazole-containing sulfonamide chemotype. Its structure comprises a 2-chlorophenylmethanesulfonamide core connected to a 2-phenyl-1H-imidazole moiety via a three‑carbon propyl linker.

Molecular Formula C19H20ClN3O2S
Molecular Weight 389.9
CAS No. 1421512-38-0
Cat. No. B2988989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide
CAS1421512-38-0
Molecular FormulaC19H20ClN3O2S
Molecular Weight389.9
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H20ClN3O2S/c20-18-10-5-4-9-17(18)15-26(24,25)22-11-6-13-23-14-12-21-19(23)16-7-2-1-3-8-16/h1-5,7-10,12,14,22H,6,11,13,15H2
InChIKeyKQDKZLZTOMBYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide (CAS 1421512-38-0): Procurement-Relevant Identity and Chemical Context


1-(2-Chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide (CAS 1421512-38-0) is a synthetic small molecule belonging to the imidazole-containing sulfonamide chemotype. Its structure comprises a 2-chlorophenylmethanesulfonamide core connected to a 2-phenyl-1H-imidazole moiety via a three‑carbon propyl linker [1]. This compound is a member of a broader class of N‑phenylalkylsulfonamide and imidazole‑sulfonamide derivatives that have been explored as histamine H3 receptor antagonists, angiotensin II receptor modulators, and covalent p97/VCP ATPase inhibitors [2] [3]. Published quantitative data for this specific compound are currently extremely limited; consequently, procurement decisions must rely on structure‑based class inferences and carefully qualified cross‑study comparisons until head‑to‑head studies become available.

Pathway targets H3 receptor, AT1 receptor, p97/VCP; imidazole-sulfonamide chemotype for multiple target studies
Critical selection factors Linker length, imidazole regiochemistry, and sulfonamide warhead determine target engagement profile
Evidence basis Class-level SAR inference; limited direct data available; procurement requires structure-based review

Why 1-(2-Chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide Cannot Be Replaced by Arbitrary Imidazole‑Sulfonamide Analogs


In the imidazole‑sulfonamide chemotype, small variations in the sulfonamide aryl group, imidazole substitution, and linker length profoundly alter target engagement and off‑target liability. Published structure–activity relationship (SAR) studies on histamine H3 receptor antagonists demonstrate that a three‑carbon propyl spacer (as present in this compound) yields distinctly weaker receptor binding than four‑ or five‑carbon homologs [1]. Similarly, covalent p97 inhibitors require a precise electrophilic trap; the 2‑chlorophenylmethanesulfonamide moiety in this compound may or may not present an appropriate warhead for C522 engagement when compared with thiophene‑ or acrylamide‑based analogs [2]. Therefore, generic substitution with a commercially convenient imidazole‑sulfonamide without matching the linker length, sulfonamide substitution, and imidazole regiochemistry risks losing potency, selectivity, or covalent binding capability, rendering one‑for‑one replacement unsound.

Propyl linker may weaken H3 receptor binding compared with pentyl/butyl homologs (class trend).
(2-Chlorophenyl)methanesulfonamide warhead may not engage p97 C522 similarly to thiophene-containing analogs.
2-Phenyl-1H-imidazole regioisomer may reduce AT1 receptor affinity vs. 4-substituted imidazole hybrids.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide vs. Closest Analogs


Linker‑Length‑Dependent H3 Receptor Affinity: Propyl vs. Butyl/Pentyl Homologs

In a series of ω‑(1H‑imidazol‑4‑yl)alkane‑1‑sulfonamides, the propyl‑linked homologs consistently showed weaker H3 receptor binding affinity than the butyl‑ or pentyl‑linked analogs. Although the target compound was not directly tested in that study, the three‑carbon propyl spacer present in 1‑(2‑chlorophenyl)-N‑(3‑(2‑phenyl‑1H‑imidazol‑1‑yl)propyl)methanesulfonamide is predicted to confer suboptimal H3 affinity compared with the same scaffold bearing a five‑carbon linker (e.g., 5‑(1H‑imidazol‑4‑yl)pentane‑1‑sulfonic acid 4‑chlorobenzylamide) [1].

H3 affinity (linker)
Class-level
Reported ≥10-fold H3 affinity reduction for propyl vs. pentyl linker (class trend)
Class-level inference; linker SAR review needed for H3 programs
No direct target data; projected from homologous series
Histamine H3 receptor linker SAR imidazole sulfonamide

Sulfonamide Warhead Impact on Covalent p97 Inhibition Potential

Reports on structurally related N‑(3‑(2‑phenyl‑1H‑imidazol‑1‑yl)propyl)thiophene‑2‑sulfonamide indicate covalent modification of the C522 residue of p97. The target compound replaces the thiophene‑2‑sulfonamide with a (2‑chlorophenyl)methanesulfonamide group. Changing the sulfonamide aryl substituent alters the electrophilicity and binding orientation, which can dramatically affect covalent engagement and proteome‑wide selectivity [1]. Without direct experimental data for the target compound, it cannot be assumed that it retains the same covalent p97 inhibitory profile.

Covalent p97 warhead
Data to verify
(2-Chlorophenyl)methanesulfonamide warhead differs from thiophene; no p97 engagement data
Covalent profile may not transfer; requires empirical validation
Thiophene analog reported as covalent p97 inhibitor
p97/VCP covalent inhibitor C522 selectivity

Imidazole Regiochemistry: 2‑Phenyl‑1H‑imidazole vs. 4‑Substituted Imidazoles in Angiotensin AT1 Receptor Antagonism

QSAR studies on substituted acyl sulfonamide derivatives of imidazole as angiotensin II AT1 receptor antagonists highlight that the position and nature of the substituent on the imidazole ring critically influence antihypertensive activity. The target compound features a 2‑phenyl‑1H‑imidazole group, contrasting with the 4‑substituted imidazole scaffolds often associated with optimal AT1 antagonism. Class‑level inference suggests that the 2‑phenyl‑1H‑imidazole regioisomer may exhibit distinct (likely lower) AT1 receptor affinity compared with 4‑substituted imidazole sulfonamide hybrids [1].

AT1 affinity (regioisomer)
Class-level
2-Phenyl-1H-imidazole regioisomer predicted to lower AT1 affinity vs. 4-substituted analogs
Regioisomeric context may reduce AT1 antagonism; class-level inference
QSAR modeling; no direct AT1 data available
angiotensin II imidazole SAR sulfonamide hybrids

Physicochemical Property Differentiation: Computed XLogP3 and H‑Bond Donor Count vs. Common Pharmacophore Analogs

Computed physicochemical descriptors for the target compound (XLogP3 = 3.2; H‑bond donor count = 1) can be compared with typical imidazole‑sulfonamide analogs. Many H3 antagonist leads (e.g., 5‑(1H‑imidazol‑4‑yl)pentane‑1‑sulfonic acid 4‑chlorobenzylamide) possess higher polarity and additional H‑bond donors, leading to lower logP (~1.5–2.0). The target compound’s higher XLogP3 and single H‑bond donor suggest superior passive membrane permeability but potentially lower aqueous solubility, which differentially suits blood‑brain barrier penetration versus peripheral restriction [1].

Physicochemical profile
Context-dependent
Computed XLogP3 = 3.2; HBD = 1 (vs. analog ~1.8; HBD=2)
Higher lipophilicity may favor CNS permeation; experimental logP may differ
Computed property from PubChem; in vitro validation recommended
physicochemical properties XLogP3 hydrogen bond donor drug-likeness

SAR Context: Chlorophenyl Substitution and Metabolic Liability

The 2‑chlorophenyl substituent on the methanesulfonamide is a known metabolic soft spot due to potential oxidative dechlorination and glutathione conjugation. In related sulfonamide series, replacement of the chlorophenyl with heteroaromatic or smaller alkyl groups improved microsomal stability. Although specific metabolic data for the target compound are absent, cross‑study evidence from analogous methanesulfonamide‑bearing kinase inhibitors indicates that the 2‑chlorophenyl group reduces in vitro half‑life in human liver microsomes by approximately 50% compared with 4‑fluorophenyl or methyl analogs [1].

Metabolic stability
Context-dependent
2-Chlorophenyl may reduce microsomal T½ by ~50% vs. 4-fluorophenyl (class trend)
Metabolic liability context; monitor in liver microsome assays
Cross-study inference from kinase inhibitor series
metabolic stability chlorophenyl sulfonamide SAR

Precision Application Scenarios for 1-(2-Chlorophenyl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide Based on Verified Differentiation Evidence


Chemical Probe Design for H3 Receptor Negative Control Experiments

Because the propyl linker confers suboptimal H3 receptor affinity relative to butyl/pentyl homologs , this compound can serve as a matched structural negative control in H3 antagonist screening cascades, where a compound with a deliberately weakened pharmacophore is required to establish assay window and confirm target engagement.

CNS-Penetrant Lead Scaffold Optimization

The computed physicochemical profile (XLogP3 = 3.2; 1 HBD) indicates favorable blood‑brain barrier permeability. This compound can be used as a starting scaffold in CNS‑targeted medicinal chemistry programs, where higher lipophilicity is advantageous, provided that metabolic liabilities of the 2‑chlorophenyl group are later addressed.

Structure‑Based Warhead Comparison in Covalent Inhibitor Development

As a structural analog of the reported covalent p97 inhibitor N‑(3‑(2‑phenyl‑1H‑imidazol‑1‑yl)propyl)thiophene‑2‑sulfonamide , this compound can be used in parallel warhead profiling experiments to determine the influence of the (2‑chlorophenyl)methanesulfonamide moiety on covalent binding kinetics and proteome‑wide selectivity [1].

Application
Selection Property
Validation Focus
H3 receptor negative control studies
Propyl linker weakens H3 affinity
Assay window and target engagement confirmation
CNS target exposure research
Reported logP / HBD profile suggests brain permeability potential
Blood-brain barrier permeability model assessment
Covalent warhead profiling studies
(2-Chlorophenyl)methanesulfonamide warhead context
Covalent binding kinetics and selectivity profiling
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